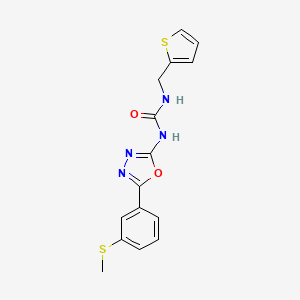

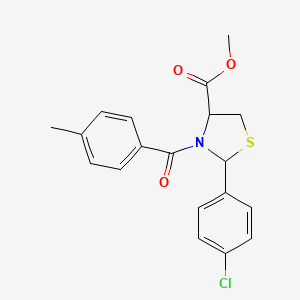

Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings (benzene rings). It also contains an amide functional group (benzamido) and an ester functional group (carboxylate). The presence of the phenoxy group indicates a phenyl ring connected through an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be planar due to the conjugated system of the thiophene and phenyl rings. The electron-donating oxygen atom in the phenoxy group and the electron-withdrawing amide and ester groups would contribute to the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiophene ring can undergo electrophilic aromatic substitution reactions, and the amide and ester groups can participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and ester groups would likely make the compound somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Polyimides

Research has explored the synthesis of new aromatic polyimides, highlighting the significance of such compounds in materials science. These polyimides exhibit solubility in various organic solvents and show high thermal stability, which could imply potential applications for Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate in creating materials with specific desirable properties, such as thermal resistance and solubility in fabrication processes (Butt et al., 2005).

Organic Photovoltaics and Semiconductor Materials

The design and synthesis of conjugated polymers incorporating 3,4-ethylenedioxythiophene as the conjugated side chain illustrate the potential for such compounds to enhance the performance of polymer photodetectors and organic photovoltaic cells. These modifications have shown to significantly reduce the dark current in these devices without a considerable decrease in photovoltaic properties, suggesting a pathway for the application of Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate in the development of high-performance electronic devices (Zhang et al., 2015).

Synthesis of Bridged 3-Benzazepine Derivatives

In the realm of organic chemistry, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues showcases the versatility of ethyl derivatives in synthesizing complex organic compounds. This type of research indicates potential applications of Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate in the synthesis of novel organic compounds with specific biological or chemical properties (Gentles et al., 1991).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing of its biological activity, potential side effects, and efficacy compared to existing treatments .

Eigenschaften

IUPAC Name |

ethyl 3-[(4-phenoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4S/c1-2-30-26(29)24-22(17-23(32-24)18-9-5-3-6-10-18)27-25(28)19-13-15-21(16-14-19)31-20-11-7-4-8-12-20/h3-17H,2H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQJJJJKUQUYMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)

![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)

methanone](/img/structure/B2405746.png)

![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)

![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)